Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate
Overview
Description
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound used in scientific research1. It has diverse applications, ranging from drug synthesis to organic chemistry studies1.
Synthesis Analysis
The synthesis of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is not explicitly mentioned in the search results. However, tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines2.
Molecular Structure Analysis
The exact molecular structure of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is not provided in the search results. However, a related compound, tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate, has an empirical formula of C19H26N2O4 and a molecular weight of 346.423.
Chemical Reactions Analysis
The specific chemical reactions involving Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not detailed in the search results. However, tert-butyl carbamate, a related compound, has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides2.
Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results.
Scientific Research Applications
HIV-Protease Activity Detection
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate has been utilized in the synthesis of peptides serving as chromogenic protease substrates. These peptides are particularly useful in spectrophotometrically detecting HIV-protease activity, as demonstrated in a study by Badalassi et al. (2002) (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Synthesis of Cryptophycin-24
In the field of medicinal chemistry, this compound has been used in the efficient synthesis of cryptophycin-24 (Arenastatin A), a substance with potential antitumor activity. Eggen et al. (2000) described protocols that utilize this compound in the synthesis process, highlighting its importance in developing therapeutic agents (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).
Synthesis of Protected 1,2-Amino Alcohols
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate plays a crucial role in synthesizing protected 1,2-amino alcohols. Tang, Volkman, and Ellman (2001) demonstrated its use in producing these alcohols with high yields and diastereoselectivities, crucial for various synthetic transformations in organic chemistry (Tang, Volkman, & Ellman, 2001).
Precursor for trans-4-Methylproline
This compound is also used as a precursor for trans-4-methylproline, a valuable building block in organic synthesis. Nevalainen and Koskinen (2001) explored its hydrogenation under various conditions, demonstrating its versatility in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).
Safety And Hazards
The safety and hazards associated with Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results.
Future Directions
The future directions for the use of Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate are not explicitly mentioned in the search results. However, it is noted that this compound is a versatile chemical compound used in scientific research, with diverse applications ranging from drug synthesis to organic chemistry studies1.
properties
IUPAC Name |
tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLHJMBZIRZECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate | |
CAS RN |
63983-88-0 | |
Record name | tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.